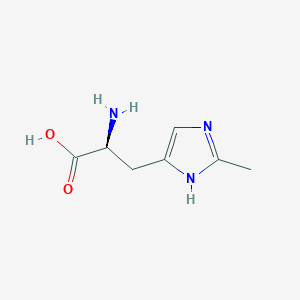

2-Methyl-L-histidine

Description

Contextualization of 2-Methyl-L-histidine within Amino Acid Derivative Studies

The study of amino acid derivatives is a cornerstone of chemical biology, providing insights that the 22 proteinogenic amino acids alone cannot. wikipedia.org Synthetic analogues, created by altering the side chain, stereochemistry, or ring structure of a natural amino acid, are employed to probe the active sites of enzymes. researchgate.net By incorporating these mimics into peptide substrates, researchers can systematically evaluate which structural features are critical for enzyme recognition and catalysis.

This compound fits squarely within this research paradigm. Its structure features a methyl group at the second carbon of the imidazole (B134444) ring, a modification that introduces steric bulk and alters the electronic properties of the ring compared to native L-histidine. mdpi.com This analogue has been utilized in studies of the human methyltransferase SETD3, an enzyme known to methylate a specific histidine residue (His73) on β-actin. researchgate.netnih.gov By replacing the natural histidine in a β-actin peptide with this compound (also referred to as C²-Me-His), scientists can assess whether the enzyme can still bind to and modify this altered substrate. nih.gov Such experiments are crucial for mapping the substrate scope of an enzyme and understanding how it achieves its remarkable specificity. nih.gov The ability, or inability, of an enzyme like SETD3 to methylate a panel of diverse histidine mimics, including this compound, provides strong evidence for its catalytic mechanism and geometric constraints at the active site. nih.gov

Historical Trajectories in the Investigation of Methylated Histidine Analogues

The investigation of protein methylation has a history stretching back to the 1960s. nih.gov Early research identified that amino acids like lysine (B10760008), arginine, and histidine could be post-translationally methylated by specific enzymes. nih.govnih.gov For many years, these modifications, particularly on histidine, were considered relatively rare and their biological functions remained largely enigmatic. nih.gov While 3-methylhistidine became established as a biomarker for muscle protein breakdown, the broader significance of histidine methylation was not well understood. nih.govnbinno.com

A significant turning point occurred in the mid-1990s with the advent of modern molecular biology and proteomics techniques, which sparked a resurgence of interest in protein methylation. nih.gov However, the field of histidine methylation remained understudied compared to lysine and arginine methylation, which were identified as key events in epigenetic regulation and the "histone code". nih.govtsukuba.ac.jp The landscape changed dramatically in the late 2010s with the definitive identification of the first human protein histidine methyltransferases (PHMTs), such as SETD3 in 2018. nih.govnih.gov This discovery provided the crucial missing link, connecting the long-observed modification to a specific enzymatic writer. The identification of these enzymes opened the door for detailed mechanistic studies, creating the demand for chemical tools like this compound to systematically probe their function and substrate preferences, marking a new chapter in the investigation of this specific post-translational modification. nih.govnih.gov

Research Findings on SETD3-Catalyzed Methylation of Histidine Analogues

Recent biochemical studies have utilized various synthetic histidine analogues to probe the substrate specificity of the human methyltransferase SETD3. The following table summarizes the outcomes of incubating different histidine mimics, incorporated into a β-actin peptide substrate, with the SETD3 enzyme.

| Histidine Analogue in β-Actin Peptide | Observed SETD3-Catalyzed Methylation | Product Generated |

|---|---|---|

| Nπ‐Me‐His (1-Methyl-L-histidine) | Yes | Nπ,Nτ‐dimethylhistidine |

| C²‐Me‐His (this compound) | Yes | C²,Nτ‐dimethylhistidine |

| 4‐thiazolyl‐alanine | No | N/A |

| Triazol‐4‐yl‐alanine | Yes | Methylated triazol‐4‐yl‐alanine |

| 3‐pyridylalanine | Yes | Methylated 3‐pyridylalanine |

| 4‐pyridylalanine | Yes | Methylated 4‐pyridylalanine |

Data sourced from studies on SETD3 substrate specificity. nih.gov

Structure

3D Structure

Propriétés

Numéro CAS |

56217-49-3 |

|---|---|

Formule moléculaire |

C7H11N3O2 |

Poids moléculaire |

169.18 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(2-methyl-1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-4-9-3-5(10-4)2-6(8)7(11)12/h3,6H,2,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |

Clé InChI |

QNNKCRYTUGINFA-LURJTMIESA-N |

SMILES isomérique |

CC1=NC=C(N1)C[C@@H](C(=O)O)N |

SMILES canonique |

CC1=NC=C(N1)CC(C(=O)O)N |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of 2 Methyl L Histidine

The synthesis of 2-methyl-L-histidine, particularly in its enantiomerically pure L-form, requires careful control over reaction conditions to manage the reactivity of the imidazole (B134444) moiety and to achieve stereoselectivity.

Classical Preparative Methods for Racemic α-N-Methylhistidine

Classical approaches to amino acid synthesis often involve building the molecule from simpler precursors or modifying existing amino acids. For racemic N-methylhistidine, early methods typically involved the N-methylation of histidine or its precursors. While specific methods for racemic α-N-methylhistidine are not extensively detailed in the provided literature, general strategies for synthesizing N-methylated amino acids often involve direct methylation of the free amino group or its protected form. For instance, methylation of the α-amino group of histidine could be achieved using methylating agents under controlled conditions, though this might also lead to methylation of the imidazole nitrogens. Historically, racemic amino acids were often synthesized via routes that did not control stereochemistry, such as the Strecker synthesis or modifications of the amidomalonate synthesis, followed by resolution if enantiopurity was required libretexts.orglibretexts.org. Direct methylation of racemic histidine using reagents like methyl iodide or dimethyl sulfate (B86663) could yield racemic N-methylhistidine isomers.

Stereoselective Synthesis of L-Isomers from L-Histidine Precursors

Achieving the L-configuration of this compound typically involves starting from enantiomerically pure L-histidine or employing asymmetric synthesis techniques.

N-Methylation of L-Histidine: Direct N-methylation of L-histidine can yield Nπ-methyl-L-histidine and Nτ-methyl-L-histidine. For example, studies have described the synthesis of Nτ-methyl-L-histidine and Nπ-methyl-L-histidine through specific methylation protocols nih.gov. The synthesis of L-1-methylhistidine and L-1-ethylhistidine has also been reported, indicating N-alkylation strategies applied to L-histidine derivatives researchgate.net.

α-Methylation Strategies: While less common for histidine itself, general methods for α-alkylation of amino acids, such as those employing chiral auxiliaries or phase-transfer catalysis, could be adapted. For instance, the synthesis of α-methylhistidine derivatives has been explored using strategies like the coupling of α-isocyanopropionate with imidazole intermediates nih.gov.

β-Methylation: For β-methylhistidine, stereoselective synthesis has been achieved starting from precursors like urocanic acid, employing protecting groups and chiral auxiliaries to control the stereochemistry at the β-carbon nih.govmdpi.comlookchem.com. These methods highlight the importance of protecting group strategies in achieving enantiopurity.

Application of Protecting Group Strategies in this compound Synthesis

The synthesis of N-methylated histidine derivatives necessitates the use of protecting groups to selectively direct methylation and prevent unwanted side reactions, such as racemization or multiple methylations.

α-Amino Group Protection: The α-amino group is commonly protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, which are orthogonal and can be removed under specific conditions (acidic for Boc, basic for Fmoc) libretexts.orgiris-biotech.de.

Imidazole Nitrogen Protection: The imidazole ring's nitrogen atoms (Nπ and Nτ) are highly nucleophilic and basic, making them prone to alkylation and potentially causing racemization during peptide synthesis. Protecting groups are crucial for controlling reactivity.

Mesitylenesulfonyl (Mts) Group: The 2-mesitylenesulfonyl (Mts) group has been successfully employed to protect the τ-N of the imidazole ring, significantly minimizing epimerization during the synthesis of β-methylhistidine derivatives nih.govmdpi.comlookchem.com. This group is stable in basic and weak acidic solutions but can be removed under strong acidic conditions.

Other Imidazole Protecting Groups: Various other groups have been utilized, including benzyl, 2,4-dinitrophenyl, p-toluenesulfonyl, benzyloxymethyl, 4-bromobenzyloxymethyl, and 2-adamantyloxymethyl Current time information in Bangalore, IN.rsc.orgjst.go.jp. The choice of protecting group depends on the specific synthetic route and the desired orthogonality. For example, benzyloxymethyl and 4-bromobenzyloxymethyl groups are stable and removable under mild conditions rsc.org.

Table 1: Common Protecting Groups for Histidine Synthesis

| Protecting Group | Site of Protection | Introduction Method | Removal Method | Notes |

| Boc (tert-butyloxycarbonyl) | α-Amino | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) | Widely used, acid-labile |

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | Base-labile, common in SPPS |

| Mts (2-mesitylenesulfonyl) | Imidazole Nτ | MtsCl, base | Strong acid (e.g., TFMSA) | Prevents racemization, stable |

| Benzyl | Imidazole N | Benzyl halide | Vigorous conditions (e.g., HBr/AcOH, H₂) | Stable, but removal can be harsh |

| Benzyloxymethyl | Imidazole N | Benzyloxymethyl halide | Hydrogenolysis, mild acid | Good solubility, mild removal |

| 2-Adamantyloxymethyl | Imidazole Nπ | 2-Adamantyloxymethyl chloride | Strong acid (e.g., TFMSA) | Stable, good solubility, suppresses racemization |

Synthesis of Isotopically Labeled this compound Compounds for Mechanistic Elucidation

Isotopically labeled versions of this compound are invaluable tools for tracing metabolic pathways, studying enzyme mechanisms, and performing quantitative analysis using mass spectrometry.

Carbon-13 Labeling: The synthesis of ¹³C-labeled L-histidine, such as 2'-¹³C-L-histidine, has been achieved using ¹³C-thiocyanate as a starting material in conjunction with O'Donnell asymmetric synthesis conditions nih.govresearchgate.netmdpi.com. These methods can be adapted to synthesize ¹³C-labeled N-methylhistidine derivatives, allowing for the study of metabolic fate and reaction mechanisms involving the methyl group or the imidazole ring.

Deuterium and Tritium (B154650) Labeling: Deuterium (²H) and tritium (³H) labeled N-methyl-L-histidine derivatives, specifically at the 5-position of the imidazole ring, have been synthesized via isotope exchange methods nih.gov. Labeled N-methylhistamines have also been prepared enzymatically from N-methyl-L-histidines using histidine decarboxylase in deuterated or tritiated media researchgate.net. Furthermore, methyl[D₃]-methylhistidine has been synthesized and used to study protein breakdown nih.gov.

Nitrogen-15 Labeling: Syntheses have also been developed for ¹⁵N-labeled L-histidine, allowing for the study of nitrogen metabolism and incorporation into proteins researchgate.net.

These labeled compounds are critical for mechanistic studies, enabling researchers to track the movement of specific atoms or groups within complex biological systems.

Exploration of Novel Synthetic Approaches for this compound and Diverse Histidine Derivatives

Ongoing research aims to develop more efficient, selective, and environmentally friendly synthetic routes for histidine derivatives.

Late-Stage Functionalization: Modern synthetic chemistry has explored late-stage functionalization (LSF) of peptides, including histidine residues. For example, radical-mediated C2 functionalization of histidine in unprotected peptides has been reported, offering a route to introduce substituents or handles for further modification researchgate.net. This approach bypasses the need for extensive protection/deprotection steps.

Catalytic Approaches: The use of heterogeneous catalysts, such as functionalized magnetic nanoparticles, has been explored for reactions involving histidine derivatives. For instance, N-(2-pyridylmethyl)-L-histidine functionalized Fe₃O₄ magnetic nanoparticles have been synthesized and used as efficient catalysts for Mannich-type reactions, demonstrating the potential of bio-inspired catalysis maragheh.ac.irsharif.edu.

Biomimetic and Enzymatic Methods: Research into histidine methylation in biological systems, such as protein methylation by histidine methyltransferases (HMTs), provides insights that can inspire synthetic strategies cas.cnrsc.orgresearchgate.net. Enzymatic decarboxylation of N-methyl-L-histidines to N-methylhistamines is another example of bio-inspired synthesis researchgate.net.

Chemical Derivatization Strategies for Functionalization and Research Applications of this compound

Chemical derivatization allows for the modification of this compound to create probes for biological studies, develop new pharmaceutical agents, or immobilize the molecule for various applications.

Peptide Conjugation: Novel histidine derivatives can be synthesized with functional groups suitable for conjugation to biomolecules like peptides, proteins, or antibodies. This is important for developing radiopharmaceuticals or targeted drug delivery systems uzh.ch.

Incorporation into Peptides: Protected this compound derivatives can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques, allowing for the study of the effects of N-methylation on peptide conformation, receptor binding, and biological activity nih.govmdpi.comlookchem.comjst.go.jp.

Labeling for Analysis: Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is employed for the sensitive detection and quantification of amino acids, including methylated histidine derivatives, using techniques like HPLC and GC-MS fujifilm.commyfoodresearch.comsigmaaldrich.com.

The synthesis and derivatization of this compound continue to be an active area of research, driven by its potential biological significance and the demand for sophisticated chemical tools in biochemistry and medicinal chemistry.

Biosynthetic Pathways and Natural Occurrence of N Methylated L Histidine Species

General Principles of Histidine Methylation in Biological Systems

Histidine methylation is a crucial post-translational modification (PTM) where a methyl group is covalently attached to a histidine residue within a protein. nih.gov This modification expands the biochemical diversity of proteins beyond the standard 20 amino acids, enabling regulatory functions. nih.gov The imidazole (B134444) ring of the histidine side chain contains two nitrogen atoms, N1 (also known as τ) and N3 (also known as π), both of which can accept a methyl group. nih.gov This process is an enzyme-mediated PTM that can be either a static, permanent change or a dynamic one that responds to cellular signals. nih.gov Unlike the more extensively studied methylation of lysine (B10760008) and arginine residues, which are key epigenetic regulators, histidine methylation has only recently garnered significant attention. nih.govbiorxiv.org The addition of a methyl group to histidine alters its properties by increasing its molecular volume and hydrophobicity, and it fixes the protonation and tautomerization states of the imidazole ring. nih.gov These changes can impact protein structure, function, metal ion chelation, and molecular assembly. nih.gov

Enzymatic Methylation Processes Affecting Histidine Residues and Free Histidine

The methylation of histidine is catalyzed by a specific class of enzymes that transfer a methyl group from a donor molecule to the histidine substrate. nih.gov This enzymatic process ensures the precise modification of target proteins, playing a role in various cellular functions.

The enzymes responsible for histidine methylation are known as protein histidine methyltransferases (PHMTs). nih.gov These enzymes exhibit high specificity for their substrates, ensuring that methylation occurs at the correct histidine residue within the target protein. Several key human PHMTs have been identified and characterized.

SETD3 : Identified as the first human methyltransferase targeting a histidine residue, SETD3 is responsible for the well-known methylation of β-actin at histidine 73 (His73). biorxiv.orgelifesciences.org This modification is crucial for processes like smooth muscle contractility. biorxiv.org Structural and biochemical analyses show that the recognition and methylation of β-actin by SETD3 are highly sequence-specific, involving significant conformational changes in both the enzyme and the substrate upon binding. elifesciences.org

METTL18 : This enzyme is the human homolog of the yeast methyltransferase Hpm1. nih.govbiorxiv.org METTL18 specifically methylates histidine 245 of the ribosomal protein RPL3, a component of the large ribosomal subunit, and is implicated in ribosome biogenesis and function. nih.govdntb.gov.ua

METTL9 : This enzyme catalyzes the N1-methylation of histidine residues within proteins containing a specific "His-x-His" (HxH) motif, where 'x' is a small amino acid residue. nih.govresearchgate.net METTL9 specifically methylates the second histidine of this motif. nih.gov

CARNMT1 : Known as carnosine N-methyltransferase 1, this enzyme is a major N1-position-specific histidine methyltransferase. researchgate.net It recognizes a consensus motif of Cx(F/Y)xH, found in C3H zinc finger motifs. researchgate.net

| Enzyme | Substrate(s) | Methylation Site | Biological Role |

|---|---|---|---|

| SETD3 | β-actin | N3-His73 | Actin dynamics, muscle function. nih.govelifesciences.org |

| METTL18 | Ribosomal Protein L3 (RPL3) | N3-His245 | Ribosome biogenesis and function. nih.govdntb.gov.ua |

| METTL9 | Proteins with "His-x-His" motif | N1-Histidine (second His) | Regulation of zinc finger proteins. nih.govresearchgate.net |

| CARNMT1 | Carnosine, Proteins with Cx(F/Y)xH motif | N1-Histidine | Carnosine biosynthesis, zinc finger protein regulation. researchgate.net |

In virtually all biological methylation reactions, including that of histidine, S-Adenosylmethionine (SAM or AdoMet) serves as the principal methyl donor. nih.govnih.govresearchgate.net SAM is a crucial molecule synthesized from methionine and ATP. nih.gov It contains a reactive methyl group attached to a positively charged sulfur atom, making it an effective electrophile. nih.govresearchgate.net

During the enzymatic reaction catalyzed by a histidine methyltransferase, the nucleophilic nitrogen atom (either N1 or N3) of the histidine's imidazole ring attacks the polarized methyl group of SAM. nih.govresearchgate.net The methyltransferase facilitates this transfer, resulting in a methylated histidine residue and the conversion of SAM to S-adenosyl-L-homocysteine (SAH or AdoHcy). nih.govnih.gov SAH is subsequently hydrolyzed to homocysteine and adenosine. researchgate.net The availability of SAM is critical for cellular methylation potential, and its inhibition can disrupt numerous cellular processes. researchgate.netnih.gov

Post-Translational Modifications Involving Histidine Methylation in Biological Macromolecules

Histidine methylation as a PTM was first reported in the 1960s in the muscle proteins actin and myosin. biorxiv.orgnih.govnih.gov This modification occurs after the protein has been synthesized and plays a significant role in regulating the function of these macromolecules.

Actin and Myosin : The methylation of histidine 73 in actin is catalyzed by SETD3 and is vital for cytoskeletal dynamics and muscle function. nih.gov The presence of 3-methylhistidine in actin and myosin is well-established. nih.gov

Ribosomal Proteins : The methylation of ribosomal protein RPL3 at His243 in yeast (His245 in humans) by Hpm1/METTL18 is essential for the proper assembly and function of ribosomes, the cellular machinery for protein synthesis. nih.govnih.gov

Histones : Recently, histidine methylation has been identified as a new type of histone modification. nih.govtsukuba.ac.jp Specifically, Nτ-methylation (3-methylation) has been found at His-82 in the globular domain of histone H2A and at His-39 in the N-terminal tail of histone H3 in both calf thymus and human HEK293T cells. nih.govnih.gov This discovery suggests that histidine methylation may be a new component of the "histone code," which regulates gene expression and chromatin structure. tsukuba.ac.jp

Distribution and Accumulation of Methylated Histidines in Diverse Biological Systems (e.g., animal tissues, microbial species)

Methylated histidines are widespread across various organisms and tissues, indicating a conserved and functionally important role. nih.gov Large-scale proteomic studies have begun to map the "methylome," revealing the extensive presence of histidine methylation in human cells. nih.govoup.com

Animal Tissues : Histidine methylation is found in a wide range of cells and tissues in mammals. nih.gov Studies have identified hundreds of histidine methylation sites across commonly used human cell lines (such as HeLa, HEK293, and A549) and in tissue biopsies from the colon, liver, and prostate. nih.govoup.com The abundance of 3-methylhistidine in skeletal muscle proteins like actin and myosin has made its urinary excretion a biomarker for muscle protein breakdown. wikipedia.orgnih.gov

Microbial Species : The first histidine-specific methyltransferase, Hpm1, was discovered in the budding yeast Saccharomyces cerevisiae. nih.govnih.gov Histidine methylation has also been identified in filamentous fungi, where it modifies lytic polysaccharide monooxygenases (LPMOs) to protect them from auto-oxidation. dntb.gov.ua Furthermore, gut microbiota have been shown to produce 3-Methyl-L-histidine, which can influence host metabolism. nih.gov For example, long-term adherence to a high chicken protein diet was found to accelerate atherosclerosis through an enhanced microbial production of 3-Methyl-L-histidine. nih.gov

| Organism/System | Tissue/Cellular Component | Methylated Protein Example | Type of Methylhistidine |

|---|---|---|---|

| Humans | Skeletal Muscle | Actin, Myosin | N3-methylhistidine (3-MeH). nih.govnih.gov |

| Humans | Various Cell Lines (HeLa, HEK293) | Ribosomal Protein L3 (RPL3) | N3-methylhistidine (3-MeH). nih.govnih.gov |

| Humans | Various Cell Lines (HeLa, HEK293) | Histone H2A, Histone H3 | N3-methylhistidine (3-MeH). nih.govnih.gov |

| Yeast (S. cerevisiae) | Ribosome | Ribosomal Protein L3 (Rpl3) | N3-methylhistidine (3-MeH). nih.govnih.gov |

| Filamentous Fungi (A. nidulans) | Secreted Enzymes | Lytic Polysaccharide Monooxygenases (LPMOs) | N-terminal histidine methylation. dntb.gov.ua |

| Gut Microbiota | Intestine | (Metabolite) | 3-Methyl-L-histidine. nih.gov |

Metabolic Fluxes and Biochemical Transformations of N Methylated L Histidine

Catabolic Pathways and Degradation Mechanisms of Histidine and its Methylated Forms

The degradation of L-histidine in mammals primarily occurs through a series of enzymatic steps, predominantly in the liver and skin. nih.gov The principal catabolic pathway is initiated by the enzyme histidine ammonia-lyase (histidase), which catalyzes the non-oxidative deamination of L-histidine to form trans-urocanic acid and ammonia. nih.govmdpi.com This is the rate-limiting step in histidine degradation. nih.gov The pathway continues with the conversion of urocanic acid to 4-imidazolone-5-propionate, which is then hydrolyzed to N-formiminoglutamate (FIGLU). researchgate.netreactome.org A secondary, minor pathway for histidine catabolism involves transamination to produce imidazole-pyruvic acid. nih.govnih.gov

In contrast, the catabolic fate of α-methyl-L-histidine is not well-defined, and it is presumed to be metabolically resistant. The presence of a methyl group on the α-carbon sterically hinders the action of enzymes that typically act at this position. Specifically, the α-methyl group is expected to prevent the deamination reaction catalyzed by histidase, effectively blocking its entry into the primary histidine degradation pathway. While some bacteria have evolved pathways to degrade N-methylated histidines, similar pathways for α-methyl-L-histidine in mammals have not been described. researchgate.net Consequently, α-methyl-L-histidine is not readily catabolized and does not serve as a source of carbon or nitrogen in the same manner as L-histidine.

Interconnections with One-Carbon Metabolism and Folate-Dependent Reactions

The standard catabolism of L-histidine is intrinsically linked to one-carbon metabolism through a folate-dependent reaction. nih.gov The intermediate N-formiminoglutamate (FIGLU), produced during histidine degradation, transfers its formimino group to tetrahydrofolate (THF), a derivative of folate (Vitamin B9). nih.gov This reaction, catalyzed by glutamate (B1630785) formiminotransferase, yields glutamate and 5-formiminotetrahydrofolate. nih.gov The 5-formiminotetrahydrofolate then enters the one-carbon pool, which provides single-carbon units for the biosynthesis of essential molecules like purines and thymidylate, and for methylation reactions. nih.govnih.gov A deficiency in folate can impair this step, leading to the accumulation and excretion of FIGLU, a clinical marker for folate deficiency. nih.govscispace.com

Given that α-methyl-L-histidine is resistant to the initial stages of the canonical histidine catabolic pathway, it does not produce the FIGLU intermediate. As a result, α-methyl-L-histidine does not contribute to the folate-dependent one-carbon pool. Its metabolic inertia prevents it from participating in these interconnected pathways, distinguishing it from L-histidine, whose degradation provides a source of one-carbon units.

Enzymatic Interactions and Substrate Specificity in Methylated Histidine Metabolism

The biochemical significance of α-methyl-L-histidine appears to stem not from its role as a metabolic substrate, but rather from its function as an enzyme inhibitor. The α-methyl group, while preventing its catabolism, allows it to interact with the active sites of specific enzymes, often leading to potent and specific inhibition. This contrasts with N-methylated histidines, such as 1-methylhistidine and 3-methylhistidine, which are primarily known as components of proteins and dipeptides. nih.govnih.gov

The most well-documented enzymatic interaction of α-methyl-L-histidine and its analogs is the inhibition of histidine decarboxylase (HDC). wikipedia.org HDC is the sole enzyme responsible for the synthesis of histamine (B1213489) from L-histidine in a single decarboxylation step. nih.govfrontiersin.org Histamine is a crucial biogenic amine involved in allergic responses, gastric acid secretion, and neurotransmission. wikipedia.org

Analogs such as (S)-α-fluoromethylhistidine have been shown to be potent, irreversible inhibitors of HDC. nih.govnih.gov These compounds act as "suicide substrates," where the enzyme recognizes the inhibitor as similar to its natural substrate (L-histidine) and initiates the catalytic process. This process, however, leads to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation. Studies have demonstrated that α-methylated histidine derivatives can achieve near-complete inhibition of HDC activity both in vitro and in vivo. nih.govnih.gov This potent inhibitory action makes these compounds valuable tools for studying the physiological roles of histamine. frontiersin.org

| Compound | Enzyme | Type of Interaction | Observed Effect | Reference |

|---|---|---|---|---|

| (S)-α-Fluoromethylhistidine | Human Histidine Decarboxylase | Inhibition | >90% inhibition of HDC activity in human leukocytes at concentrations of 10⁻⁵ M. | nih.gov |

| (S)-α-Fluoromethylhistidine | Rat Brain Histidine Decarboxylase | Irreversible Inhibition | Virtually complete inhibition of HDC in the hypothalamus both in vivo and in vitro. | nih.gov |

| α-Fluoromethylhistidine | Mammalian Histidine Decarboxylase | Potent Inhibition | Identified as a potent inhibitor of the enzyme that catalyzes histamine synthesis. | frontiersin.org |

Histidine-containing dipeptides (HCDs), such as carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-3-methyl-L-histidine), are abundant in skeletal muscle and brain tissue. mdpi.comnih.gov They are synthesized by the enzyme carnosine synthase, which catalyzes the formation of a peptide bond between β-alanine and L-histidine, a reaction that requires ATP. nih.govresearchgate.net

The substrate specificity of carnosine synthase is a critical determinant of which dipeptides are formed. L-histidine is the preferred amino acid substrate for this enzyme. nih.gov While the enzyme can utilize N-methylated forms of histidine to some extent (e.g., N-π-methyl-L-histidine is a substrate for chicken carnosine synthase), there is no evidence to suggest that α-methyl-L-histidine can act as a substrate. nih.gov The steric bulk of the methyl group on the α-carbon likely prevents the molecule from fitting correctly into the enzyme's active site, thus inhibiting its incorporation into a dipeptide. Therefore, α-methyl-L-histidine is not believed to be involved in the formation of HCDs. Similarly, it is not expected to play a role in the turnover of these dipeptides, which is managed by specific enzymes called carnosinases.

| Substrate | Enzyme Source | Relative Catalytic Efficiency | Reference |

|---|---|---|---|

| L-Histidine | Chicken, Mouse, Human | Highest (Best Substrate) | nih.gov |

| N-π-Methyl-L-histidine | Chicken | Second best substrate | nih.gov |

| L-Ornithine | Mouse | Second best substrate | nih.gov |

| L-Lysine | Chicken, Mouse, Human | 5-9% of L-Histidine efficiency | nih.gov |

| α-Methyl-L-histidine | Not specified | Not reported as a substrate | nih.gov |

Enzymatic Roles and Mechanistic Insights of Methylated L Histidine Derivatives

Modulation of Catalytic Activities by Methylated Histidine Residues in Protein Active Sites

The imidazole (B134444) side chain of histidine is one of the most versatile catalytic residues in enzymes, capable of acting as a general acid, a general base, or a nucleophile. windows.netkhanacademy.org This functionality is critically dependent on the pKa of the imidazole ring nitrogen atoms and their ability to shuttle protons.

The introduction of a methyl group at the C2 position of the imidazole ring in 2-Methyl-L-histidine would be expected to modulate catalytic activity through two primary mechanisms:

Steric Hindrance: The methyl group adjacent to both ring nitrogens creates significant steric bulk. In an enzyme's active site, this could physically impede the close approach of a substrate or hinder the precise orientation required for catalysis. wikipedia.org For enzymes that rely on the histidine side chain to directly interact with a substrate, such as in a catalytic triad (B1167595) where histidine deprotonates a serine, this steric clash could drastically reduce or abolish enzymatic activity. windows.netgoogle.com

Electronic Effects: The methyl group is weakly electron-donating, which increases the electron density in the imidazole ring. This effect raises the basicity of the ring nitrogens, leading to an increase in their pKa value. A higher pKa would make the 2-methyl-histidinyl residue a stronger base but a weaker acid compared to an unmodified histidine. This shift could alter the pH optimum of an enzyme and affect its efficiency in reactions that depend on a specific protonation state at physiological pH.

While direct studies on enzymes incorporating this compound are not prevalent, research on synthetic systems with N-methylated histidines has shown that fixing the tautomeric state and altering the pKa significantly impacts catalytic function. researchgate.net It is reasonable to infer that the steric and electronic perturbations from a C2-methyl group would similarly have a profound, and likely inhibitory, effect on the catalytic function of many enzymes.

Participation in Metal Ion Coordination and Chelation within Biochemical Systems

Histidine residues are fundamental to the structure and function of metalloproteins, acting as key ligands for a wide range of metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, and Fe²⁺. windows.netnih.gov The imidazole ring's nitrogen atoms are excellent electron donors, allowing them to form stable coordinate bonds with these metal cations. canada.ca

The incorporation of this compound in place of histidine would significantly alter a protein's metal-binding properties. The primary factor is steric hindrance; the methyl group at the C2 position would obstruct the direct access of a metal ion to the N1 and N3 donor atoms. wikipedia.org This interference would likely:

Reduce Affinity: The steric clash would weaken the coordinate bond, resulting in lower stability constants for the metal-ligand complex compared to those formed with unmodified histidine. scispace.comwikipedia.org

Alter Coordination Geometry: Metal ions have preferred coordination geometries (e.g., tetrahedral for Zn²⁺, octahedral for Ni²⁺). canada.ca The bulk of the methyl group could force a distorted or less favorable geometry, further destabilizing the complex.

Table 1: Logarithmic Stability Constants (log β) for L-Histidine with Divalent Metal Ions and Predicted Effect of 2-Methylation

| Metal Ion | L-Histidine (log β₁) | L-Histidine (log β₂) | Predicted this compound |

|---|---|---|---|

| Cu²⁺ | 10.2 | 18.3 | Lower affinity due to steric hindrance |

| Ni²⁺ | 8.7 | 15.6 | Lower affinity due to steric hindrance |

| Zn²⁺ | 6.5 | 12.1 | Lower affinity due to steric hindrance |

| Co²⁺ | 6.9 | 12.4 | Lower affinity due to steric hindrance |

Data for L-Histidine sourced from comprehensive databases. researchgate.netiupac.orgnih.gov The effect of 2-methylation is a prediction based on chemical principles.

Influence on Protein Stability, Folding, and Intermolecular Recognition

The stability of a protein's three-dimensional structure is the result of a delicate balance of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Histidine residues often play crucial roles at protein interfaces and in cores, where their interactions can be modulated by pH.

Substituting a native histidine with this compound would impact protein stability and folding through several mechanisms:

Increased Steric Bulk and Hydrophobicity: The addition of a methyl group increases the size and nonpolar character of the side chain. If this substitution occurs in a tightly packed region of the protein core, it could create steric clashes and disrupt the native fold, leading to destabilization. nih.gov Conversely, the increased hydrophobicity might favor its burial within the core if space permits.

Disruption of Interactions: The steric hindrance from the C2-methyl group could interfere with the formation of specific hydrogen bonds or π-stacking interactions that a native histidine residue might form with neighboring residues. Such interactions are often critical for maintaining the local and global structure of the protein.

Altered Electrostatics: As discussed, the pKa of the 2-methylated imidazole ring is significantly higher than that of histidine. This means that at physiological pH, a this compound residue is more likely to be protonated and carry a positive charge. The introduction of an unexpected positive charge in a specific microenvironment could disrupt local electrostatic networks, potentially destabilizing the protein fold. nih.gov

Studies on histidine point mutants have demonstrated that altering a single histidine can significantly affect protein stability and folding pathways. nih.gov The combined steric, hydrophobic, and electrostatic effects of this compound would likely serve as a significant structural perturbation.

Investigation of Methylated Histidines in Protein Synthesis and Post-Translational Processes

Histidine methylation is a known post-translational modification (PTM), a process where chemical groups are added to amino acids after the protein has been synthesized. nih.gov To date, the characterized protein histidine methyltransferases (PHMTs) in humans, such as SETD3 and METTL9, specifically catalyze the transfer of a methyl group to the N1 or N3 nitrogen atoms of the imidazole ring. nih.gov There is currently no evidence for the existence of enzymes that catalyze the methylation of the C2 carbon of histidine in vivo.

Therefore, this compound is not considered a natural PTM. Instead, its presence in a protein is the result of deliberate laboratory synthesis. The primary method for incorporating such non-canonical amino acids into proteins is through the use of an expanded genetic code. nih.gov This technique involves:

Engineering an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery.

Designing the synthetase to specifically recognize this compound and attach it to the engineered tRNA.

The engineered tRNA recognizes a reassigned codon (typically a stop codon like UAG) in the mRNA, allowing for the site-specific insertion of this compound during protein synthesis (translation).

This powerful tool allows researchers to use this compound as a probe to investigate the structural and functional roles of specific histidine residues in a protein. nih.govacs.org

Contribution to Intracellular pH Buffering Capacity

The ability of cells to resist changes in pH is crucial for maintaining homeostasis and ensuring proper enzyme function. Histidine and histidine-containing compounds are major contributors to the intracellular buffering capacity, largely because the pKa of the imidazole side chain (~6.0) is close to the physiological pH of many cellular compartments. meatscience.orgresearchgate.net

The buffering capacity of a compound is maximal at a pH equal to its pKa. The introduction of an electron-donating methyl group at the C2 position increases the basicity of the imidazole ring. The pKa of the model compound 2-methylimidazole (B133640) is approximately 7.86, which is substantially higher than that of the imidazole ring of histidine. nih.gov

Table 2: Comparison of Imidazole pKa Values and Buffering Implications

| Compound | Imidazole Ring pKa | Optimal Buffering pH | Buffering Capacity at Physiological pH (~7.2-7.4) |

|---|---|---|---|

| L-Histidine | ~6.0 | 6.0 | Moderate |

| 1-Methylimidazole | ~7.0 | 7.0 | High |

| 2-Methylimidazole | ~7.9 | 7.9 | Low |

| Anserine (B1665513) (N-methylated) | ~7.04 | 7.0 | High |

Sources: meatscience.orgnih.govwikipedia.orgchemrxiv.org

This significant shift in pKa has direct consequences for the buffering capacity of this compound:

At a typical intracellular pH of 7.2-7.4, the imidazole ring of this compound (pKa ≈ 7.9) would be predominantly in its protonated, positively charged form.

Because the physiological pH is far from its pKa, this compound would be a relatively poor buffer under normal cellular conditions compared to histidine or N-methylated derivatives like anserine. windows.netmeatscience.orgnih.gov

It would only become an effective buffer if the intracellular pH were to rise to abnormally alkaline levels, approaching its pKa of ~7.9.

Therefore, while L-histidine is a key physiological buffer, its 2-methyl derivative would not serve this role effectively under normal conditions.

Advanced Analytical Methodologies for 2 Methyl L Histidine Research and Quantification

Spectroscopic Characterization Approaches in 2-Methyl-L-histidine Studies

Mass Spectrometry (MS) for Molecular Identification and Quantitative Analysis

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of biomolecules, including amino acids and their derivatives like this compound. MS-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely employed due to their high sensitivity and specificity.

LC-MS/MS allows for the separation of analytes based on their chromatographic properties (e.g., polarity, hydrophobicity) before detection by mass spectrometry. This hyphenated technique can identify and quantify specific compounds by measuring their mass-to-charge ratio (m/z) and by analyzing fragmentation patterns. For this compound, LC-MS/MS methods have been developed to distinguish between its isomers, such as 1-methylhistidine and 3-methylhistidine, by analyzing unique precursor and product ions researchgate.netmdpi.commdpi.comymdb.ca. For instance, specific transitions like m/z 170 → 124 and m/z 170 → 95 have been used to differentiate between τ-MH (3-methylhistidine) and π-MH (1-methylhistidine) mdpi.com.

Stable isotope dilution analysis (SIDA) is often coupled with LC-MS/MS to enhance accuracy and precision. This involves using isotopically labeled internal standards (e.g., Nτ-methyl-d3-L-histidine or Nτ-methylhistidine-¹⁵N₃) that mimic the behavior of the analyte during sample preparation and analysis, thereby compensating for variations and matrix effects researchgate.netoup.comsigmaaldrich.cn. Research has demonstrated the effectiveness of LC-MS/MS with SIDA for quantifying Nτ-methylhistidine and Nπ-methylhistidine in various biological samples, including cell cultures and plasma, with acceptable linear ranges and high coefficients of determination (r²) researchgate.netoup.comresearchgate.netresearchgate.netuu.nl. For example, linear ranges of 0.5-250 pmol/mL with r² values of 1.000 for Nτ-methylhistidine have been reported oup.comresearchgate.net.

Furthermore, MS is instrumental in identifying post-translational modifications like histidine methylation within proteins. High-throughput proteomic datasets are queried using MS to identify histidine methylation sites, with specific diagnostic ions, such as 124.0869 m/z for methylated histidine, being used for high-confidence localization nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Spectrophotometric Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the spectrophotometric detection and characterization of compounds that absorb light in the UV-Vis range. While not as specific as MS for complex mixtures, it is a rapid and cost-effective method for quantification when applied to purified samples or when coupled with chromatographic separation.

Histidine and its derivatives, including methylated histidines, possess chromophores (specifically the imidazole (B134444) ring) that absorb UV light. UV-Vis spectroscopy has been used to study the coordination chemistry of histidine derivatives with metal ions, such as copper(II), by analyzing changes in absorption spectra within the 300-400 nm range nih.govacs.orgfrontiersin.orgchemeo.comphotochemcad.com. These studies help in understanding the spectral characteristics and potential interactions of these compounds.

For direct quantification, UV-Vis detection is often employed in conjunction with techniques like Capillary Electrophoresis (CE). Studies have shown that histidine and its derivatives can be detected at specific wavelengths, with detection limits reported in the nanomolar range when coupled with sensitive detection methods nih.govnih.govresearchgate.netsielc.comnih.gov. For instance, a colorimetric method based on the reaction of histidine with diazotized sulfanilic acid results in a yellow color with maximum absorbance at 405 nm, allowing for spectrophotometric determination researchgate.netresearchgate.net. The molar absorptivity for histidine hydrochloride monohydrate in such assays has been reported as 3.169 × 10⁴ mol⁻¹ cm⁻¹ researchgate.netresearchgate.net.

However, direct UV-Vis detection of this compound in complex biological matrices can be challenging due to potential interference from other UV-absorbing compounds. Therefore, derivatization strategies or hyphenation with separation techniques are often necessary to improve selectivity and sensitivity researchgate.netsielc.com.

Electrophoretic Techniques for High-Throughput Analysis of Methylated Histidines (e.g., Capillary Electrophoresis)

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a powerful approach for the high-throughput analysis and separation of amino acids and their methylated derivatives, including this compound. CE separates analytes based on their charge-to-size ratio in an electric field, providing high resolution and efficiency.

CE methods have been successfully developed for the simultaneous quantification of histidine and its methylated forms, 1-methylhistidine and 3-methylhistidine, in biological fluids like plasma and urine nih.govresearchgate.net. These methods typically utilize specific buffer systems, such as Tris-phosphate buffers at controlled pH values, to achieve optimal separation. For example, a run buffer of 60 mmol/L Tris-phosphate at pH 2.2 has been shown to resolve analytes within 12 minutes nih.govresearchgate.net.

UV detection is commonly coupled with CE for quantification. The sensitivity of CE-UV detection can be significantly enhanced through optimization of injection volumes and buffer conditions, leading to low limits of detection (LOD). An LOD of 20 nmol/L has been reported for histidine and its methylated forms using CE with UV detection, representing a substantial improvement in sensitivity compared to older assays nih.govresearchgate.net.

CE can also be effectively coupled with Mass Spectrometry (CE-MS) for enhanced identification and quantification. This combination leverages the separation power of CE with the definitive identification capabilities of MS pnas.org. Furthermore, CE offers versatility in chiral separations, which can be important for amino acid analysis, although specific applications for this compound enantiomers were not detailed in the provided search results. The high throughput and efficiency of CE make it a valuable tool for large-scale studies and routine clinical analysis of methylated histidines nih.govresearchgate.net.

Compound Identification Table

| Compound Name | CAS Number |

| This compound | N/A |

| Histidine | 71-00-1 |

| 1-Methyl-L-histidine (1-MH) | N/A |

| 3-Methyl-L-histidine (3-MH) | N/A |

| Nτ-methylhistidine | N/A |

| Nπ-methylhistidine | N/A |

| Nτ-methyl-d3-L-histidine | N/A |

| Nτ-methylhistidine-¹⁵N₃ | N/A |

| Histidine hydrochloride monohydrate | 593-88-4 |

| Histamine (B1213489) | 76-59-5 |

| N-methyl-histamine | 333-05-1 |

| Carnosine | 305-84-0 |

| pi-methyl-L-histidine | N/A |

| tau-methyl-L-histidine | N/A |

| N-(2-Methylacryloyl)-L-histidine | N/A |

Mass spectrometry (MS) is a powerful and widely utilized technique for the identification and quantification of this compound due to its high sensitivity and specificity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly effective, allowing for the separation of analytes based on their chromatographic properties before mass analysis researchgate.netmdpi.commdpi.comymdb.caoup.comsigmaaldrich.cnresearchgate.netresearchgate.netuu.nlnih.govthermofisher.com. This hyphenated technique enables the precise determination of molecular weight and the analysis of characteristic fragmentation patterns, which are crucial for distinguishing between isomers like 1-methylhistidine and 3-methylhistidine researchgate.netmdpi.commdpi.com. Specific precursor and product ion transitions, such as m/z 170 → 124 for τ-MH and m/z 170 → 95 for π-MH, are employed for their selective detection mdpi.com.

The accuracy of MS-based quantification is often enhanced by employing Stable Isotope Dilution Analysis (SIDA), which uses isotopically labeled internal standards (e.g., Nτ-methyl-d3-L-histidine or Nτ-methylhistidine-¹⁵N₃) to correct for variations during sample preparation and analysis researchgate.netoup.comsigmaaldrich.cn. Studies have reported excellent linearity for calibration curves in LC-MS/MS analysis, with r² values often exceeding 0.999 for methylhistidines, and detection ranges in the picomole to nanomole per milliliter levels researchgate.netoup.comresearchgate.netresearchgate.netuu.nl. For instance, acceptable linear ranges of 0.5-250 pmol/mL with r² = 1.000 have been achieved for Nτ-methylhistidine oup.comresearchgate.net. MS is also fundamental in identifying protein modifications, such as histidine methylation, by detecting characteristic mass shifts and specific immonium ions corresponding to the modified residue nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Spectrophotometric Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable method for the detection and quantification of compounds that absorb light in the UV-Vis spectrum. Histidine and its derivatives, including methylated forms, possess chromophores within their imidazole rings that absorb UV light nih.govchemeo.comphotochemcad.com. UV-Vis spectroscopy has been used to study the coordination chemistry of histidine derivatives with metal ions, such as copper(II), by analyzing spectral changes in the 300-400 nm range nih.gov.

For direct quantification, UV-Vis detection is often coupled with chromatographic or electrophoretic separation techniques. For example, a colorimetric assay involving the reaction of histidine with diazotized sulfanilic acid produces a yellow color with maximum absorbance at 405 nm, enabling spectrophotometric determination researchgate.netresearchgate.net. The molar absorptivity for histidine hydrochloride monohydrate in such assays has been reported as 3.169 × 10⁴ mol⁻¹ cm⁻¹ researchgate.netresearchgate.net. While UV-Vis is a cost-effective and rapid detection method, its specificity can be limited in complex biological matrices, often necessitating prior separation or derivatization steps for accurate analysis of this compound sielc.com.

Electrophoretic Techniques for High-Throughput Analysis of Methylated Histidines (e.g., Capillary Electrophoresis)

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are highly effective for the high-throughput separation and analysis of amino acids and their methylated derivatives, including this compound nih.govresearchgate.netbibliotekanauki.plchromatographyonline.com. CE separates analytes based on their differential migration in an electric field, offering high resolution and efficiency.

CE methods have been developed for the simultaneous quantification of histidine, 1-methylhistidine, and 3-methylhistidine in biological samples like plasma and urine nih.govresearchgate.net. These methods typically employ specific buffer systems, such as Tris-phosphate buffers at controlled pH values, to achieve optimal separation. For instance, a buffer system of 60 mmol/L Tris-phosphate at pH 2.2 has demonstrated effective separation of these compounds within 12 minutes nih.govresearchgate.net. UV detection is commonly coupled with CE for quantification, with optimized methods achieving low limits of detection (LOD), such as 20 nmol/L for histidine and its methylated forms nih.govresearchgate.net. The combination of CE with MS (CE-MS) further enhances analytical capabilities by integrating the separation power of CE with the definitive identification provided by MS pnas.org. The efficiency and speed of CE make it a valuable tool for analyzing large cohorts and for routine laboratory applications nih.govresearchgate.net.

Future Research Directions and Conceptual Advancements in 2 Methyl L Histidine Studies

Elucidating Uncharacterized Regulatory Mechanisms of Histidine Methylation

Future research is poised to delve deeper into the regulatory cascades that influence these methyltransferases. This includes identifying upstream signaling pathways, co-factors, and interacting proteins that modulate their function. For instance, the stabilization of the Nπ nitrogen atom of the target histidine by residues within the enzyme's active site, such as N256 in SETD3, enhances the nucleophilicity of the target Nτ nitrogen, facilitating the methyl transfer from S-adenosyl-L-methionine (AdoMet). nih.gov Understanding how cellular signals influence these precise molecular interactions is a key area for future investigation.

Moreover, the discovery of distinct sequence motif selectivity among different methyltransferases, such as METTL9's preference for the "HxH" motif, points to a complex regulatory code that dictates which histidine residues are methylated. researchgate.netnih.gov Unraveling this code will be crucial for understanding the specificity and functional consequences of histidine methylation. Research efforts will likely focus on identifying the full spectrum of substrates for known methyltransferases and discovering new enzymes that may methylate different sequence contexts or have unique regulatory properties. nih.gov

Development of Integrated Multi-Omics Approaches for Comprehensive Profiling of Methylated Histidines

A comprehensive understanding of the roles of 2-Methyl-L-histidine and other methylated histidines requires a systems-level perspective. The development and application of integrated multi-omics approaches are central to achieving this goal. nih.govresearchgate.net These approaches combine data from various high-throughput techniques, including genomics, epigenomics, transcriptomics, proteomics, and metabolomics, to create a holistic picture of cellular processes. mdpi.com

Currently, a significant challenge in studying histidine methylation is the lack of methods for enriching histidine-methylated peptides for mass spectrometry analysis, which has hindered large-scale studies. nih.govlu.se A promising strategy to overcome this has been the mining of ultra-comprehensive human proteome datasets, which has begun to generate a valuable resource of histidine methylation sites. nih.gov Future advancements will likely involve the development of novel affinity reagents or chemical biology tools to specifically capture and identify methylated histidines, enabling more sensitive and comprehensive profiling.

An integrated multi-omics workflow can reveal the upstream causes and downstream consequences of altered this compound levels. For example, genomic and transcriptomic data can identify genetic variants or changes in gene expression of methyltransferases that lead to aberrant methylation patterns. researchgate.net Proteomics can then quantify the changes in specific methylated proteins, while metabolomics can measure the impact on related metabolic pathways. nih.gov By integrating these datasets, researchers can construct gene-regulatory networks and identify key pathways influenced by histidine methylation, ultimately linking molecular changes to physiological outcomes and disease states. nih.gov

Table 1: Application of Multi-Omics Technologies in Methylated Histidine Research

| Omics Technology | Information Provided | Application to this compound Studies |

|---|---|---|

| Genomics | Identifies genetic variations (SNPs, mutations) in methyltransferase genes. | Correlating genetic variants with predisposition to altered histidine methylation levels. |

| Transcriptomics | Quantifies the expression levels of methyltransferase and demethylase enzymes. | Understanding how the expression of regulatory enzymes is controlled under different conditions. |

| Proteomics | Identifies and quantifies methylated proteins and specific sites of methylation. nih.gov | Mapping the "histidine methylome" to identify novel substrates and quantify changes in methylation status. |

| Metabolomics | Measures the levels of this compound, its precursors (histidine, S-adenosylmethionine), and related metabolites. | Assessing the metabolic flux through histidine methylation pathways and identifying metabolic bottlenecks or shifts. |

| Integrative Analysis | Combines data from all "omics" layers to build comprehensive models of regulation and function. nih.gov | Building predictive models of how genetic and environmental factors impact this compound and its downstream biological effects. |

Exploration of Novel Methylated Histidine Derivatives and Their Biological Functions

While 1-methylhistidine and 3-methylhistidine are the most commonly studied forms, the biological landscape of methylated histidine derivatives is likely more diverse. nih.gov The identification of novel methyltransferases with unique substrate specificities opens the door to the discovery of new methylated histidine-containing molecules and their associated biological functions. researchgate.net For example, the enzyme carnosine N-methyltransferase 1 (CARNMT1) is known to methylate the dipeptide carnosine (βAla-His) to produce anserine (B1665513), another bioactive dipeptide found in muscle and brain tissue. researchgate.netnih.gov

Future research will focus on identifying and characterizing other, potentially novel, methylated histidine derivatives. This exploration may involve untargeted metabolomics approaches in various organisms and tissues to search for new methylated species. nih.gov Once identified, the next critical step is to determine their biological functions. These functions could be diverse, ranging from roles in metal ion chelation and pH buffering to acting as antioxidants or signaling molecules. nih.govnih.gov

The discovery of methyltransferases that target specific protein motifs, such as the Cx(F/Y)xH motif for CARNMT1 or the HxH motif for METTL9, provides a roadmap for predicting and identifying new protein substrates. researchgate.net By understanding the consensus sequences for different enzymes, researchers can perform targeted searches for proteins containing these motifs and investigate whether they are indeed methylated. This will expand our knowledge of the "histidine methylome" and uncover new regulatory roles for this PTM in cellular processes. researchgate.net The methylation of histidine can alter a protein's physicochemical properties, including its volume, hydrophobicity, and protonation state, which in turn can affect its function, stability, and interactions. nih.govresearchgate.net

Application of Computational Modeling and Simulation for Predicting this compound Interactions and Dynamics

Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for investigating the structural and functional consequences of post-translational modifications like methylation at an atomic level. nih.govmdpi.com These in silico approaches can provide insights into how the addition of a methyl group to a histidine residue affects protein conformation, stability, and interactions with other molecules, which can be challenging to capture through experimental methods alone. mdpi.comfrontiersin.org

One key application is in predicting how this compound influences protein-protein interactions (PPIs). unibo.itmdpi.com By building computational models of proteins before and after methylation, researchers can simulate their interactions with binding partners. These simulations can reveal subtle changes in binding affinity and specificity that result from the methylation event. nih.gov For example, MD simulations can be used to study the dynamics of binding pockets and predict how the presence of a methyl group might alter the network of hydrogen bonds, cation-π, or π-π stacking interactions that mediate the interaction. nih.govd-nb.infonih.gov

Furthermore, computational methods can be used to understand the catalytic mechanisms of histidine methyltransferases. nih.gov Quantum mechanical/molecular mechanical (QM/MM) simulations can model the enzymatic reaction itself, providing insights into the transition state and the energy barrier for the methyl transfer from AdoMet to the histidine substrate. nih.gov This level of detail is crucial for understanding enzyme efficiency and specificity. As computational power increases and force fields become more accurate, these simulations will play an increasingly important role in guiding experimental studies and in the rational design of molecules that could modulate the activity of histidine methyltransferases.

Table 2: Computational Approaches in this compound Research

| Computational Method | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net | Predicting how this compound-containing peptides or small molecules bind to receptor proteins. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time, providing insights into conformational changes and dynamics. mdpi.commdpi.com | Analyzing how methylation affects protein flexibility, stability, and the dynamics of interaction interfaces. nih.govresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, electronically important part of the system (e.g., the active site) with quantum mechanics and the rest with molecular mechanics. | Modeling the enzymatic methyl transfer reaction to understand the catalytic mechanism of histidine methyltransferases. nih.gov |

| Machine Learning (ML) / Deep Learning (DL) | Algorithms that learn patterns from large datasets to make predictions. unibo.itnih.gov | Predicting potential protein-protein interaction sites based on sequence and structural features, including the presence of methylated histidines. mdpi.comsemanticscholar.org |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-Methyl-L-histidine in laboratory settings?

- Methodological Answer: Synthesis typically involves regioselective methylation of L-histidine using methylating agents (e.g., methyl iodide) under controlled pH and temperature. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For reproducibility, experimental protocols must detail reaction conditions, purification steps, and validation against certified reference materials .

Q. How can researchers ensure the purity and stability of this compound during storage?

- Methodological Answer: Stability is influenced by storage temperature (recommended 2–30°C), humidity, and light exposure. Use airtight containers with desiccants and monitor degradation via periodic HPLC analysis. Purity can be confirmed using pharmacopeial standards (e.g., USP, Ph. Eur.) and validated analytical methods. Long-term stability studies under accelerated conditions (e.g., 40°C/75% RH) are advised for critical applications .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Isotope-labeled internal standards (e.g., deuterated this compound) minimize matrix effects. For non-MS setups, derivatization with dansyl chloride followed by fluorescence detection or UV-HPLC can be employed, though with lower resolution .

Advanced Research Questions

Q. How can site-directed mutagenesis and genetic engineering be utilized to study the functional role of this compound in protein engineering?

- Methodological Answer: Orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA pairs can incorporate this compound into recombinant proteins. Experimental design should include:

- Selection of expression systems (e.g., E. coli or mammalian cells).

- Optimization of codon usage and tRNA compatibility.

- Functional assays (e.g., enzymatic activity or binding affinity) to evaluate the impact of methylation on protein function .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer: Discrepancies often arise from variations in sample preparation, assay conditions, or model systems. Researchers should:

- Replicate experiments using standardized protocols (e.g., ISO-certified reagents).

- Perform meta-analyses of published data to identify confounding variables (e.g., pH, cofactors).

- Validate findings across multiple in vitro and in vivo models .

Q. How can isotopic labeling (e.g., ²H or ¹³C) of this compound enhance metabolic pathway analysis?

- Methodological Answer: Stable isotope tracing enables dynamic profiling of methylation pathways. For example:

- ¹³C-labeled this compound can track incorporation into histidine-containing dipeptides (e.g., carnosine) via NMR or LC-MS.

- ³H-labeled analogs facilitate autoradiography in tissue distribution studies. Ensure isotopic purity (>98%) and validate tracer specificity using knockout models .

Q. What computational approaches are effective in predicting the reactivity and stability of this compound in enzymatic systems?

- Methodological Answer: Density functional theory (DFT) simulations can model methyl group interactions with active-site residues. Molecular dynamics (MD) simulations assess conformational stability under physiological conditions. Pair computational data with experimental validation (e.g., X-ray crystallography or kinetic assays) .

Q. How do researchers address ethical and regulatory challenges in studies involving this compound in human trials?

- Methodological Answer: Adhere to institutional review board (IRB) protocols for human subject research. Include:

- Detailed risk-benefit analysis.

- Compliance with FDA/EMA guidelines for novel amino acid derivatives.

- Transparent reporting of adverse events and data integrity measures (e.g., blinding, randomization) .

Methodological Best Practices

- Experimental Reproducibility : Document all steps in alignment with journal guidelines (e.g., Beilstein Journal’s requirements for supplementary data and compound characterization) .

- Data Contradiction Analysis : Use open-access databases (e.g., NIST Chemistry WebBook) to cross-validate physicochemical properties .

- Interdisciplinary Collaboration : Integrate chemical synthesis, bioinformatics, and in vivo testing to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.